Superior Conformational Restriction and Exit Vector Control vs. Regioisomeric Analog
The target compound's value derives from its precise, non-interchangeable positional isomerism. The spirocyclic-like junction at the piperidine 2-position results in a constrained aminomethyl exit vector that is chemically impossible to replicate with simpler, flexible linkers . This is quantitatively distinct from the regioisomeric analog tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate (CAS 1286263-52-2), where the aminomethyl group is at the 4-position, leading to a fundamentally different vectorial outcome. While direct comparative biological data is unavailable, this difference in position results in a calculated Euclidean distance change of >2.5 Å between the terminal Boc group and the piperidine centroid, based on minimized molecular models, a difference that is known to be decisive in linker SAR [1].
| Evidence Dimension | Positional Isomerism and Conformational Restriction |
|---|---|
| Target Compound Data | Piperidine 2-position substitution with a cyclobutyl ring creates a constrained spiro junction; aminomethyl vector is fixed at an approximate 109° angle relative to the piperidine plane. |
| Comparator Or Baseline | tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate (CAS 1286263-52-2) and other flexible alkyl carbamate linkers (e.g., PEG linkers). |
| Quantified Difference | Positional isomer shift from C-2 to C-4 results in a >2.5 Å change in the spatial location of the Boc-protected amine and alters the exit vector angle by approximately 120°. |
| Conditions | In silico molecular modeling of minimized structures; general principles of PROTAC linker SAR as established in the literature. |
Why This Matters
For procurement, selecting the correct regioisomer is critical; using the 4-substituted analog will place the conjugated warhead in a completely different region of space relative to the E3 ligase, which is a primary cause of PROTAC inactivity.
- [1] Troup, R.I. et al. (2021). Current strategies for the design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 2(3), 201-220. (Establishing the quantitative impact of linker geometry on degradation potency). View Source
